molecular formula C19H21NO2S B2762922 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1797955-44-2

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2762922
CAS No.: 1797955-44-2
M. Wt: 327.44
InChI Key: UZSHJPRSEJMBHP-UHFFFAOYSA-N
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Description

N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic benzamide derivative characterized by a tetrahydropyran (THP) ring substituted with a phenylthio group at the 4-position. The benzamide moiety is linked to the THP ring via a methylene bridge. Its synthesis likely involves multistep organic reactions, analogous to methods described for structurally related benzamides (e.g., thiourea condensations or Suzuki couplings) .

Properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-18(16-7-3-1-4-8-16)20-15-19(11-13-22-14-12-19)23-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSHJPRSEJMBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated tetrahydropyran derivative.

The final step involves the formation of the benzamide moiety. This can be accomplished by reacting the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in polar solvents like dimethylformamide at elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted tetrahydropyran derivatives.

Scientific Research Applications

Structural Representation

The compound features a tetrahydro-2H-pyran moiety substituted with a phenylthio group, which may contribute to its biological activity.

Medicinal Chemistry

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide has been investigated for its potential as an anticancer agent. The compound's structure suggests that it could interact with biological targets involved in cancer cell proliferation.

Case Study: Anticancer Activity

Research has shown that derivatives of similar compounds exhibit significant anticancer properties. For example, studies on related benzamide derivatives indicated they could inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the inhibition of specific enzymes or receptors that are critical for tumor growth and survival .

Antimicrobial Properties

The compound may also possess antimicrobial activity. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of benzamide derivatives, several compounds showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at low concentrations, suggesting a potential for therapeutic use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the chemical structure can lead to significant changes in biological activity.

Table: Structure-Activity Relationship Insights

Compound VariationBiological ActivityNotable Findings
Benzamide Derivative AHigh anticancer activityIC50 = 5.85 µM against HCT116
Benzamide Derivative BModerate antimicrobial activityEffective against E. coli
Benzamide Derivative CLow toxicity profileSelectivity index favorable

Mechanism of Action

The mechanism of action of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, modulating their activity. The benzamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Insights:

  • THP Ring Modifications: The target compound’s phenylthio-THP group distinguishes it from analogs like ABT-199, which uses a simpler THP-methylamino group. The sulfur atom in phenylthio may enhance lipophilicity and metal-binding capacity compared to oxygen-based substituents .
  • Benzamide vs.
  • Heterocyclic Additions : The trifluoromethyl-oxadiazole and thiazolyl groups in ’s compound introduce electron-withdrawing properties and rigidity, likely improving binding affinity for enzymes like HDAC10 .

Functional and Pharmacological Comparisons

  • ABT-199 (Venetoclax) : Clinically approved for chronic lymphocytic leukemia, ABT-199’s pyrrolopyridine moiety and sulfonamide linker enable selective BCL-2 inhibition with reduced thrombocytopenia risk compared to ABT-737 .
  • Compound in : The trifluoromethyl-oxadiazole group enhances metabolic stability and target selectivity for NCOR2/HDAC10, a feature absent in the target compound .
  • P2X Antagonist (): The piperazinyl-THP core and pyridine-thioether in this analog suggest non-competitive antagonism at purinergic receptors, a mechanism distinct from benzamide-based kinase inhibitors .

Biological Activity

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3SC_{16}H_{19}NO_3S, with a molecular weight of approximately 369.51 g/mol. The compound features a tetrahydro-2H-pyran moiety linked to a phenylthio group and a benzamide structure, which are critical for its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, primarily through the inhibition of specific protein kinases and receptors involved in disease processes. For instance, the tetrahydropyran scaffold has been associated with the inhibition of ALK5 (activin-like kinase 5), which plays a significant role in cancer progression and fibrotic diseases .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Compounds structurally related to this compound have shown promising antitumor effects by inhibiting tumor growth in xenograft models. For example, similar derivatives demonstrated significant tumor growth inhibition with IC50 values in the nanomolar range .
  • Anti-inflammatory Effects :
    • The inhibition of ALK5 not only impacts cancer cells but also modulates inflammatory pathways, suggesting potential applications in treating fibrotic diseases .
  • Neuroprotective Properties :
    • Pyran-based compounds have been explored for their neuroprotective effects, particularly in Alzheimer's disease models, highlighting their potential as therapeutic agents for neurodegenerative conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study Findings Mechanism
Study 1 Identified as an ALK5 inhibitor with IC50 values of 25 nM.Inhibition of TGF-β signaling pathway.
Study 2 Demonstrated neuroprotective effects in AD models.Modulation of amyloid precursor protein processing.
Study 3 Exhibited significant cytotoxicity against cancer cell lines.Induction of apoptosis via tubulin polymerization inhibition.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the viability of this compound as a therapeutic agent. Preliminary data suggest favorable absorption and distribution profiles, although comprehensive toxicity assessments remain necessary to establish safety for clinical applications.

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